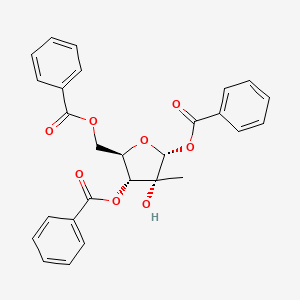

2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside is a chemical compound with the molecular formula C27H24O8. It is a derivative of ribofuranose, where the hydroxyl groups at positions 1, 3, and 5 are replaced by benzoyl groups, and the carbon at position 2 is substituted with a methyl group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside typically involves the protection of the hydroxyl groups of ribofuranose with benzoyl groupsThe reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine, and the methylation step may involve the use of methyl iodide or a similar methylating agent .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely follow similar synthetic routes as described above, with optimization for large-scale production. This could involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: 2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside can undergo various chemical reactions, including:

Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Oxidation: The methyl group at the 2-position can be oxidized to form a carboxyl group.

Substitution: The benzoyl groups can be replaced by other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products:

Hydrolysis: 2-C-Methyl-D-ribofuranose.

Oxidation: 2-Carboxy-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside.

Substitution: Depends on the substituent introduced.

Aplicaciones Científicas De Investigación

Synthesis of Nucleoside Analogues

The primary application of 2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside lies in its role as a building block for synthesizing modified nucleosides. These modified nucleosides can exhibit enhanced biological activity compared to their natural counterparts.

Synthetic Pathways

- Starting Material : The compound is typically derived from D-ribose or D-arabinose.

- Reactions : It can undergo various reactions, including:

- Coupling with unprotected bases (e.g., cytosine) to form nucleosides.

- Reduction processes to yield different sugar derivatives.

The efficiency of these synthetic pathways has been improved through novel methods that reduce the number of reagents and purification steps required, leading to higher yields and lower costs for industrial applications .

Antiviral and Anticancer Properties

Nucleoside analogs derived from this compound have shown promise in treating viral infections and cancers. For instance:

- Antiviral Activity : Certain derivatives exhibit activity against viruses such as HIV and Hepatitis C by inhibiting viral replication.

- Anticancer Potential : Some nucleosides have been found to interfere with DNA synthesis in cancer cells, leading to cell death.

Case Study 1: Synthesis of 2-C-Methyl-Nucleosides

A study demonstrated an efficient method for synthesizing 2-C-methyl-nucleosides using this compound as an intermediate. The process involved:

- Reducing the intermediate with sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) to produce the desired nucleoside.

- The resulting compounds showed enhanced stability and bioactivity compared to traditional nucleosides .

Case Study 2: Neuroprotective Effects

Research into related compounds indicated that certain analogs derived from ribofuranosides exhibited neuroprotective properties. These compounds were effective in reducing oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Data Table: Comparison of Nucleoside Analogs

| Compound Name | Biological Activity | Synthesis Method | Yield (%) |

|---|---|---|---|

| This compound | Precursor for antiviral agents | Coupling with bases | High |

| 2-C-Methyl-cytidine | Antiviral | Reduction followed by coupling | Moderate |

| 2-C-Methyl-3'-O-valinyl-nucleoside | Anticancer | Direct synthesis from ribofuranose | High |

Mecanismo De Acción

The mechanism of action of 2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside involves its interaction with specific enzymes and receptors in biological systems. The benzoyl groups protect the hydroxyl groups, allowing for selective reactions at other positions. The methyl group at the 2-position can influence the compound’s binding affinity and specificity for certain molecular targets .

Comparación Con Compuestos Similares

- 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranoside.

- 2-C-Methyl-D-ribofuranose.

- 2-C-Methyl-1,3,5-tri-O-acetyl-alpha-D-ribofuranoside .

Uniqueness: 2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside is unique due to the presence of both benzoyl protecting groups and a methyl group at the 2-position. This combination provides specific chemical properties and reactivity that are distinct from other ribofuranose derivatives .

Actividad Biológica

2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside (CAS: 16434-48-3) is a chemically modified derivative of ribofuranose, characterized by the substitution of hydroxyl groups at positions 1, 3, and 5 with benzoyl groups and a methyl group at position 2. This compound is significant in carbohydrate chemistry and has potential applications in biological research and medicinal chemistry.

- Molecular Formula : C27H24O8

- Molar Mass : 476.47 g/mol

- Density : Approximately 1.35 g/cm³ (predicted)

- Boiling Point : 627.0 ± 55.0 °C (predicted)

- pKa : 12.42 ± 0.70 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors involved in biochemical pathways. The protective benzoyl groups allow for selective reactivity, while the methyl group at the 2-position can influence binding affinities and specificity for molecular targets. This compound serves as a precursor in the synthesis of nucleoside analogs, which are crucial in drug development .

Biological Activity

Research indicates that derivatives of ribofuranose exhibit various biological activities, including:

- Antiviral Properties : Similar compounds have shown efficacy against viral infections by acting as nucleoside analogs that inhibit viral replication.

- Anticancer Activity : Some studies suggest that modifications to ribofuranose derivatives can enhance their cytotoxicity against cancer cell lines .

- Metabolic Regulation : The potential role in metabolic pathways involving ribose derivatives has been explored, particularly concerning NAD+ metabolism .

Antiviral Activity

A study demonstrated that ribofuranose derivatives could inhibit viral polymerases, which are essential for viral replication. Specifically, compounds structurally similar to this compound were evaluated for their ability to act as competitive inhibitors of RNA-dependent RNA polymerases .

Anticancer Research

In vitro studies have shown that certain ribofuranose derivatives can induce apoptosis in cancer cells. For instance, modifications that enhance the lipophilicity of these compounds have been linked to increased cellular uptake and subsequent cytotoxic effects .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

| Compound Name | Antiviral Activity | Anticancer Activity | Metabolic Role |

|---|---|---|---|

| This compound | Moderate | High | Potential |

| 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranoside | Low | Moderate | Limited |

| 2-C-Methyl-D-ribofuranose | High | Low | Established |

Synthesis and Reactions

The synthesis of this compound typically involves:

- Protection of Hydroxyl Groups : Using benzoyl chloride in the presence of a base such as pyridine.

- Methylation : Employing methyl iodide or similar agents to introduce the methyl group at position 2.

- Hydrolysis and Substitution Reactions : The compound can undergo hydrolysis under acidic or basic conditions to regenerate hydroxyl groups or be substituted with other functional groups depending on the desired application .

Propiedades

IUPAC Name |

[(2R,3R,4R,5R)-3,5-dibenzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-27(31)22(34-24(29)19-13-7-3-8-14-19)21(17-32-23(28)18-11-5-2-6-12-18)33-26(27)35-25(30)20-15-9-4-10-16-20/h2-16,21-22,26,31H,17H2,1H3/t21-,22-,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFLNAMPENZJSE-IKAXQFJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.